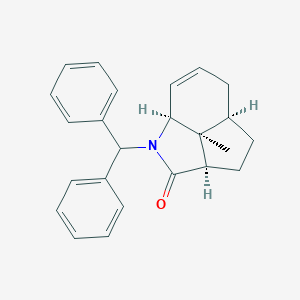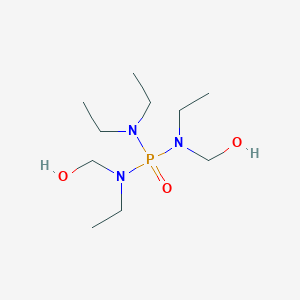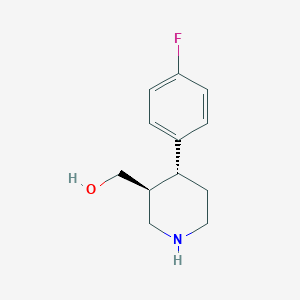
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
概要
説明
セピモスタットは、神経保護作用で知られるアミジン含有セリンプロテアーゼ阻害剤です。 シナプス可塑性、学習、記憶、神経発達、生存において重要な役割を果たすN-メチル-D-アスパラギン酸(NMDA)受容体を阻害する能力について研究されています .
準備方法
合成経路と反応条件
セピモスタットは、アミジン基と4,5-ジヒドロ-1H-イミダゾール-2-イルアミノ基を含む一連の化学反応によって合成できます。 調製には、化合物をジメチルスルホキシド(DMSO)に溶解して所望の濃度にすることが含まれます .
工業生産方法
セピモスタットの工業生産方法は、収率と純度を高くするために最適化された反応条件を使用して、大規模合成を行います。 化合物は通常、長期安定性のために-20℃で保存されます .
化学反応の分析
反応の種類
セピモスタットは、以下を含むさまざまな化学反応を受けます。
酸化: 酸素の添加または水素の除去を伴います。
還元: 水素の添加または酸素の除去を伴います。
置換: ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 条件には、通常、所望の反応経路を確保するために、制御された温度とpHレベルが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される場合があり、還元によりセピモスタットの還元形が生成される場合があります .
科学研究への応用
セピモスタットは、以下を含む幅広い科学研究の応用範囲を持っています。
化学: セリンプロテアーゼ阻害とNMDA受容体拮抗作用の研究のためのモデル化合物として使用されます。
生物学: さまざまな生物学的モデルにおける神経保護効果について調査されています。
医学: 神経変性疾患と網膜保護における潜在的な治療的応用について研究されています。
科学的研究の応用
Sepimostat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study serine protease inhibition and NMDA receptor antagonism.
Biology: Investigated for its neuroprotective effects in various biological models.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and retinal protection.
Industry: Utilized in the development of neuroprotective agents and other pharmaceutical compounds
作用機序
セピモスタットは、NR2Bサブユニットのイフェンプロジル結合部位における拮抗作用を通じてNMDA受容体を阻害することによりその効果を発揮します。この阻害は、電圧非依存性成分と電圧依存性成分の両方を含み、浅い結合部位と深い結合部位の存在を示唆しています。 化合物は、顕著なテール電流とオーバーシュートを示し、オープンチャネルブロックを示す複雑な電圧依存性を示します .
類似化合物との比較
セピモスタットは、ナファモスタット、ガベキセート、フラミジン、ペンタミジン、ジミナゼン、DAPIなどの他の類似化合物と比較されます。これらの化合物はすべて、電圧非依存性阻害に関与する浅い結合部位に対して同様の親和性を示しますが、深い部位に対する親和性は大きく異なります。 セピモスタットの浅い結合部位と深い結合部位の親和性のユニークな組み合わせは、これらの関連化合物とは異なります .
類似化合物のリスト
- ナファモスタット
- ガベキセート
- フラミジン
- ペンタミジン
- ジミナゼン
- DAPI
セピモスタットのユニークな特性と多様な用途は、科学研究と潜在的な治療開発における貴重な化合物となっています。
特性
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925050 | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-43-3 | |
| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.
Q2: How is this compound identified and characterized in a laboratory setting?
A2: Advanced analytical techniques are employed to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].
- Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized this compound and detect any impurities [].
Q3: Can this compound degrade, and if so, what are the implications?
A3: Yes, this compound can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
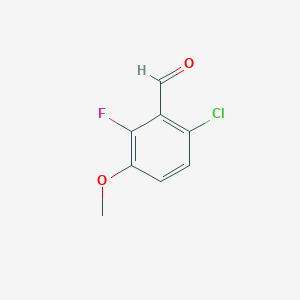
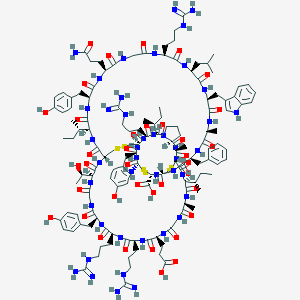
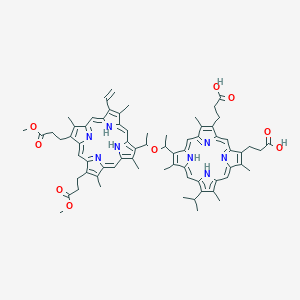

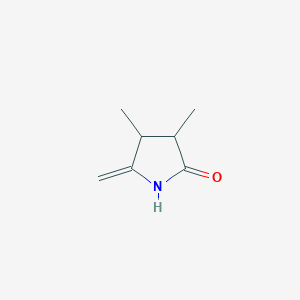
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
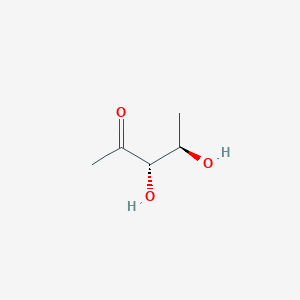
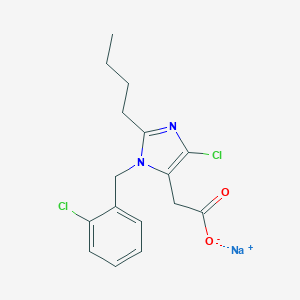
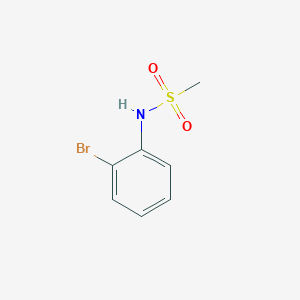
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
